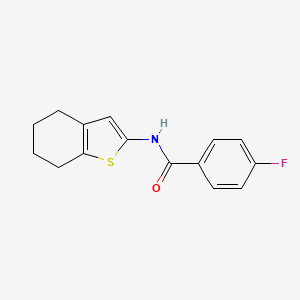

![molecular formula C21H22FN3O4 B5538923 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related oxadiazole derivatives involves strategic condensation reactions, where specific precursors are reacted under controlled conditions to introduce the oxadiazole ring. For instance, the synthesis of methyl 2-(2-{1-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(dimethylamino)vinyl}phenyl)-3-(dimethylamino)acrylate demonstrated the intricate steps involved in crafting such molecules, including the formation of oxadiazole rings and subsequent modifications to introduce other functional groups (Chen et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds containing the oxadiazole ring, such as the one , often features planarity and conjugation, which are critical for their electronic properties. For example, studies on similar molecules have highlighted how the oxadiazole ring contributes to the overall stability and electronic configuration of the molecule, influencing its physical and chemical properties (Kariuki et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole derivatives can vary widely, depending on the functional groups present and the reaction conditions. Oxadiazoles are known for their participation in nucleophilic substitution reactions, cycloadditions, and as intermediates in the synthesis of more complex molecules. The chemical stability of oxadiazole rings, along with their ability to engage in various chemical transformations, makes them valuable in synthetic chemistry (Wang et al., 2006).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including solubility, melting points, and crystalline structure, can be significantly influenced by their molecular structure. For example, the introduction of fluorine atoms or methoxy groups can alter the compound's polarity, solubility in various solvents, and crystallinity, which are crucial for its application in different fields of study (Hamciuc et al., 2005).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity, stability under various conditions, and interactions with other chemical species, are key to understanding their potential applications. The presence of an oxadiazole ring often confers interesting electronic properties, making these compounds candidates for electronic materials, among other applications (Hamciuc et al., 2005).

Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities

The compound 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and its derivatives exhibit significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Notably, piperazinomethyl derivatives displayed broad-spectrum antibacterial activities. Additionally, the anti-proliferative activity of these compounds was evaluated against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines. Compounds showed potent activity, indicating their potential as anti-cancer agents (L. H. Al-Wahaibi et al., 2021).

Fluorescence and Thermal Stability in Polymers

New fluorinated poly(1,3,4-oxadiazole-ether-imide)s and poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been synthesized, showing high thermal stability and fluorescence. These polymers are easily soluble in polar organic solvents and exhibit a glass transition temperature range conducive to various applications, including potentially electronic and optical materials. The fluorescence properties, coupled with thermal stability, make these materials of interest for advanced material science research (C. Hamciuc et al., 2005); (E. Hamciuc et al., 2005).

Cytotoxicity Against Cancerous Cells

Compounds containing the 1,3,4-oxadiazole moiety, such as dimethoxy and trimethoxy indanonic spiroisoxazolines, have demonstrated potent cytotoxic effects against HepG2 cancerous liver cell lines. These findings underscore the potential of 1,3,4-oxadiazole derivatives in the development of new anti-liver cancer agents, highlighting the therapeutic applications of these compounds in oncology (A. Abolhasani et al., 2020).

Electrical and Insulating Properties

Aromatic copolyethers containing 1,3,4-oxadiazole rings and various functional groups have been prepared, exhibiting high thermal stability and unique electrical insulating properties. These polymers can be cast into thin, flexible films, making them suitable for electronic applications. The research into these materials contributes to the development of new polymers with tailored thermal and electrical properties for use in advanced technological applications (C. Hamciuc et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c1-13(2)25(21(26)14-5-8-16(22)9-6-14)12-19-23-20(24-29-19)15-7-10-17(27-3)18(11-15)28-4/h5-11,13H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDSVECKLKEMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-(propan-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

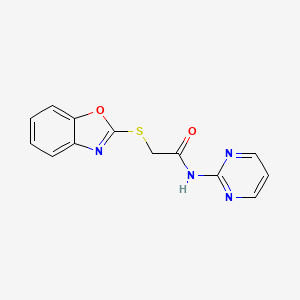

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

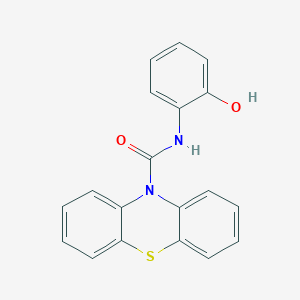

![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)